molecular formula C16H18ClN5O2S B12190956 4-chloro-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide

4-chloro-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide

Cat. No.: B12190956
M. Wt: 379.9 g/mol
InChI Key: RVJRLQRBIYLYEG-UHFFFAOYSA-N
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Description

4-chloro-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide is a synthetic chemical compound featuring a benzenesulfonamide group linked to a triazolopyrimidine scaffold, a structure of significant interest in medicinal chemistry. The triazolopyrimidine core is a known pharmacophore in various bioactive molecules, often investigated for its potential to interact with enzymatic targets. Researchers can explore this compound as a potential inhibitor for a range of biological processes, particularly those involving purine-binding enzymes, given the purine-mimetic properties of the triazolopyrimidine system. The specific research applications and mechanism of action for this compound are not currently detailed in publicly available scientific literature and require further investigation by qualified researchers. This product is intended for laboratory research purposes only.

Properties

Molecular Formula

C16H18ClN5O2S

Molecular Weight

379.9 g/mol

IUPAC Name

4-chloro-N-[3-(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide

InChI

InChI=1S/C16H18ClN5O2S/c1-11-10-12(2)22-15(20-21-16(22)19-11)4-3-9-18-25(23,24)14-7-5-13(17)6-8-14/h5-8,10,18H,3-4,9H2,1-2H3

InChI Key

RVJRLQRBIYLYEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NN=C(N12)CCCNS(=O)(=O)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide typically involves multiple stepsThe reaction conditions often involve the use of strong bases and acids, as well as various organic solvents to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced manufacturing techniques .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines .

Scientific Research Applications

4-chloro-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with cell signaling pathways, potentially leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound is compared with analogues sharing the triazolo-pyrimidine core and sulfonamide substituents. Key examples include:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Core Structure Sulfonamide Substituent Key Properties
4-Chloro-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide C₁₆H₁₆ClN₅O₂S ~380.3* Triazolo-pyrimidine 4-Chlorobenzene Higher lipophilicity (Cl substituent)
N-[3-(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]thiophene-2-sulfonamide C₁₄H₁₇N₅O₂S₂ 351.5 Triazolo-pyrimidine Thiophene-2-sulfonamide Lower molecular weight, sulfur-rich
4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide C₃₀H₂₃F₂N₅O₃S 589.1 Pyrazolo-pyrimidine Benzenesulfonamide Chromenone substituent, higher MP (175–178°C)

*Estimated based on structural analogy to .

  • The pyrazolo-pyrimidine derivative in has a distinct chromenone substituent, contributing to its higher molecular weight (589.1 vs. ~380.3) and melting point .
Antiproliferative Activity

Triazolo-pyrimidine derivatives, including the target compound, exhibit antiproliferative effects via DNA interaction or enzyme inhibition. For example:

  • Sharma et al. (2015) reported that 3-(quinolin-3-yl)-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine derivatives induce DNA photocleavage, suggesting a mechanism involving oxidative damage .
Cytotoxicity Assays

Compounds are often evaluated using the Sulforhodamine B (SRB) assay (), which quantifies cellular protein content to measure drug-induced cytotoxicity . While specific IC₅₀ data for the target compound are unavailable, its chloro-substituted sulfonamide may enhance potency compared to thiophene analogues due to improved target binding (e.g., halogen bonding with enzymes or DNA) .

Structure-Activity Relationships (SAR)

  • Core Structure : The triazolo-pyrimidine scaffold is critical for DNA interaction, as seen in Sharma et al.’s work . Pyrazolo-pyrimidine derivatives () may target different pathways due to core variability .
  • Sulfonamide Substituents :
    • Chlorobenzenesulfonamide enhances lipophilicity and may improve blood-brain barrier penetration compared to thiophene derivatives .
    • Thiophene-sulfonamide’s sulfur atoms could facilitate metal binding or alter metabolic stability .

Biological Activity

4-chloro-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and comparative analysis with similar compounds.

  • Molecular Formula : C14H17ClN4O2S
  • Molecular Weight : 348.82 g/mol
  • IUPAC Name : 4-chloro-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide

The biological activity of 4-chloro-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various cellular processes.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.
  • Receptor Modulation : It may interact with various receptors involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

Antiproliferative Activity

In vitro studies have demonstrated that the compound exhibits significant antiproliferative effects against several cancer cell lines. The following table summarizes key findings from these studies:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)10.5
A549 (Lung)12.0
HCT116 (Colon)9.8
U87 MG (Brain)11.2

Comparative Analysis with Similar Compounds

To better understand the efficacy of 4-chloro-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide, it is beneficial to compare it with structurally similar compounds:

Compound NameIC50 (µM)Mechanism of Action
6-chloro-N-(2-chlorobenzyl)-5,7-dimethyl...15.0CDK inhibition
N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine...18.5Receptor modulation
2-(dimethylamino)-N-(5-methyl-[1,2,4]triazol...20.0Antioxidant properties

Case Studies

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Cancer Treatment : In a study involving human breast cancer models (MCF-7), treatment with the compound resulted in a significant reduction in tumor size and proliferation rates compared to control groups.
  • Inflammatory Diseases : Another study assessed the anti-inflammatory properties of the compound in animal models of rheumatoid arthritis. Results indicated a marked decrease in inflammatory markers and improved mobility in treated subjects.

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